2(1H)-Pyrimidinone, 5-ethynyl-
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Overview
Description
2(1H)-Pyrimidinone, 5-ethynyl- is a heterocyclic organic compound that features a pyrimidinone ring with an ethynyl group at the 5-position
Preparation Methods
The synthesis of 2(1H)-Pyrimidinone, 5-ethynyl- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrimidinone precursor with an ethynylating agent under controlled conditions. For instance, the reaction of 2(1H)-pyrimidinone with ethynyl bromide in the presence of a base such as potassium carbonate can yield 2(1H)-Pyrimidinone, 5-ethynyl-.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
2(1H)-Pyrimidinone, 5-ethynyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2(1H)-Pyrimidinone, 5-ethynyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 5-ethynyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new drugs.
Comparison with Similar Compounds
2(1H)-Pyrimidinone, 5-ethynyl- can be compared with other similar compounds, such as:
2(1H)-Pyrimidinone, 5-methyl-: This compound has a methyl group instead of an ethynyl group, which affects its reactivity and applications.
2(1H)-Pyrimidinone, 5-phenyl-: The presence of a phenyl group introduces aromaticity and alters the compound’s chemical properties.
2(1H)-Pyrimidinone, 5-aminomethyl-: The aminomethyl group provides additional sites for chemical modification and enhances the compound’s biological activity.
The uniqueness of 2(1H)-Pyrimidinone, 5-ethynyl- lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-ethynyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-5-3-7-6(9)8-4-5/h1,3-4H,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQNWHGFBPRNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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